molecular formula C16H34O2Sn B1659795 Acetic acid, (tributylstannyl)-, ethyl ester CAS No. 681-94-7

Acetic acid, (tributylstannyl)-, ethyl ester

Cat. No.: B1659795
CAS No.: 681-94-7
M. Wt: 377.1 g/mol
InChI Key: FZSMFBPOVGYFEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (tributylstannyl)-, ethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{COOH} + \text{Bu}_3\text{SnCl} \rightarrow \text{CH}_3\text{COOSnBu}_3 + \text{HCl} ] where Bu represents the butyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (tributylstannyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannyl group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

    Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction Reactions: Reduction of the ester group can yield alcohols and other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Various organotin derivatives.

    Oxidation Reactions: Tin oxides and other oxidized products.

    Reduction Reactions: Alcohols and other reduced compounds.

Scientific Research Applications

Acetic acid, (tributylstannyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of acetic acid, (tributylstannyl)-, ethyl ester involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar structural features but without the stannyl group.

    Tributylstannyl chloride: A related organotin compound used in similar synthetic applications.

    Methyl (tributylstannyl) acetate: Another organotin ester with a methyl group instead of an ethyl group.

Uniqueness

Acetic acid, (tributylstannyl)-, ethyl ester is unique due to the presence of both the ester and stannyl functional groups. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-tributylstannylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.3C4H9.Sn/c1-3-6-4(2)5;3*1-3-4-2;/h2-3H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMFBPOVGYFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447471
Record name Acetic acid, (tributylstannyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-94-7
Record name Acetic acid, (tributylstannyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(tributylstannyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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